

# An In-depth Technical Guide to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

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## Compound of Interest

Compound Name: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B597283

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CAS Number: 1216152-26-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and its relevance within the broader context of pyrazole derivatives as kinase inhibitors.

## Chemical and Physical Properties

While specific experimental data for **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** is not extensively available in public literature, the following table summarizes its known and predicted properties. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, and its derivatives are a major focus of ongoing research.

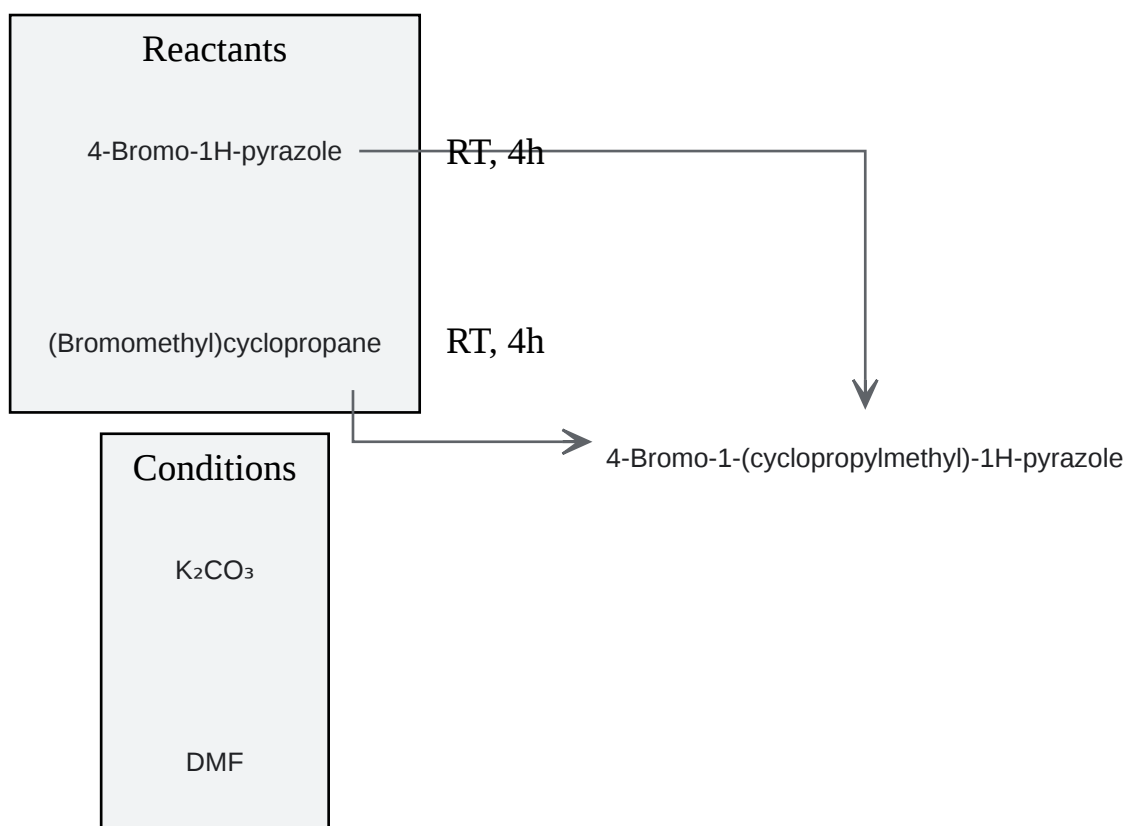
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>	[1]
Molecular Weight	201.06 g/mol	[1]
CAS Number	1216152-26-9	[1]
Physical Form	Liquid	
Purity	Typically >95%	[2]
Storage Temperature	2-8°C, Sealed in dry conditions	[3]
InChI Key	QDGAEYSYYWYJHX- UHFFFAOYSA-N	
Solubility	Soluble (specific solvents and quantitative data not readily available)	
Boiling Point	Data not readily available	

Spectral Data: Detailed experimental spectral data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry for this specific compound are not publicly available. However, based on its structure, one would expect to see characteristic signals corresponding to the cyclopropylmethyl group and the substituted pyrazole ring.

## Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

The following experimental protocol is based on a known synthetic route for **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**.

## Reaction Scheme



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Caption: Synthesis of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**.

## Experimental Protocol

Materials:

- 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)
- (bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (0.19 g, 1.36 mmol, 2 eq.)
- Dimethylformamide (DMF) (20 ml)

Procedure:

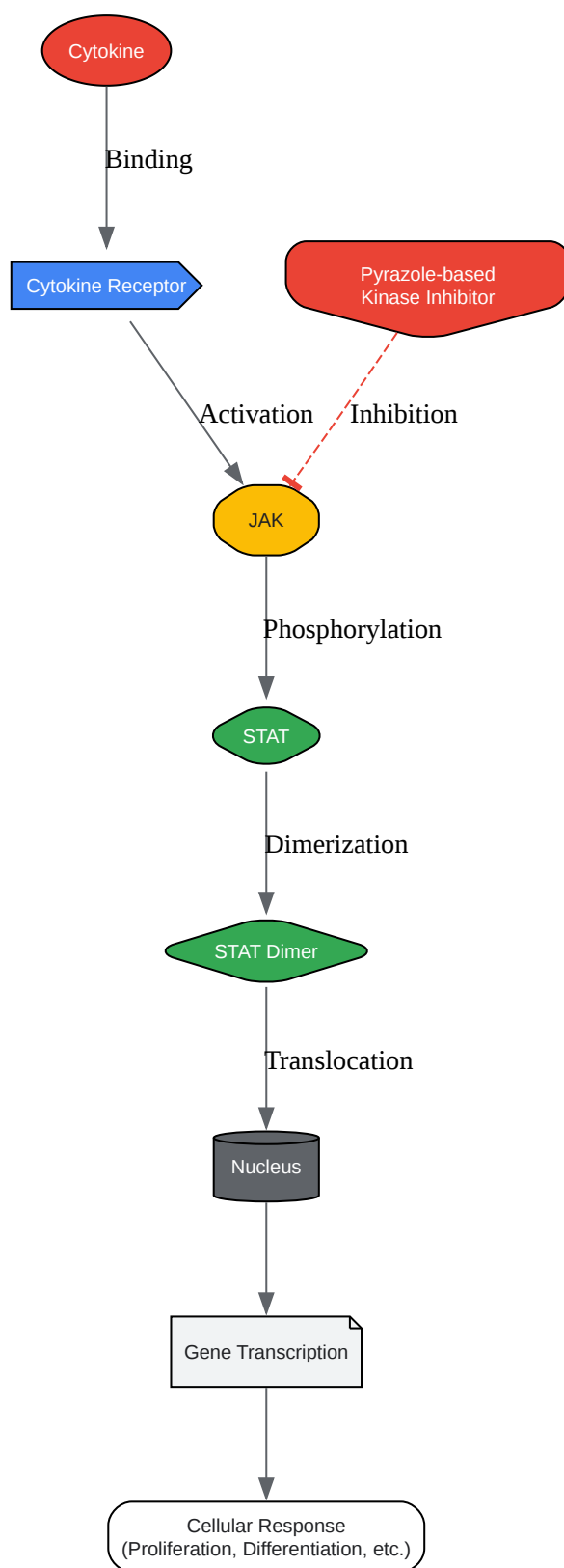
- To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.
- Stir the reaction mixture at room temperature for 4 hours.
- Upon completion, the reaction is quenched and extracted.
- The solvent is removed via distillation to yield the crude product.

Note: Further purification by column chromatography may be required to obtain a high-purity product.

## Role in Drug Discovery and Relevant Signaling Pathways

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The pyrazole scaffold serves as a versatile platform for designing potent and selective inhibitors of various protein kinases.

While the specific biological targets of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** are not publicly documented, its structural motifs are present in numerous kinase inhibitors. The following diagram illustrates a generalized signaling pathway often targeted by pyrazole-based drugs, such as the JAK/STAT pathway, which is crucial in immunity and cancer.

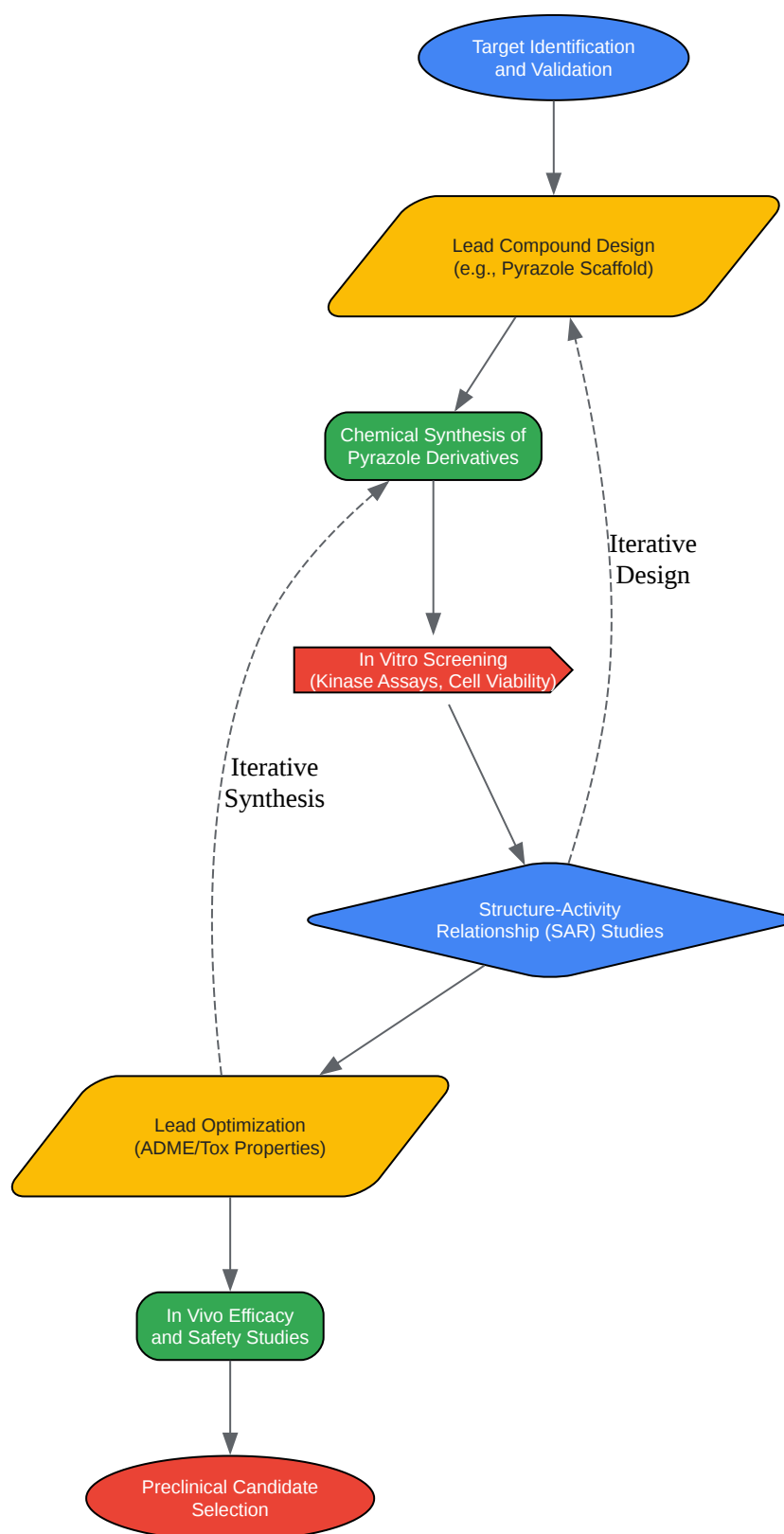


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Caption: Generalized JAK/STAT signaling pathway targeted by pyrazole inhibitors.

# Experimental Workflow in Pyrazole-based Drug Discovery

The development of novel pyrazole-based therapeutics follows a structured workflow, from initial design to preclinical evaluation. This process involves iterative cycles of synthesis and biological testing to optimize for potency, selectivity, and pharmacokinetic properties.



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Caption: Experimental workflow for pyrazole-based drug discovery.

## Safety Information

Based on available Safety Data Sheets (SDS), **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H320: Causes eye irritation.[3]
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed when handling this compound.

## Conclusion

**4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** is a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel kinase inhibitors. While detailed experimental characterization of this specific compound is limited in the public domain, its structural relationship to a wide array of biologically active pyrazole derivatives underscores its potential for future drug discovery and development efforts. Researchers utilizing this compound can leverage the extensive knowledge base surrounding pyrazole chemistry and its application in targeting key signaling pathways implicated in human diseases.

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## References

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- 2. PubChemLite - 4-bromo-3-cyclopropyl-1-propyl-1h-pyrazole (C<sub>9</sub>H<sub>13</sub>BrN<sub>2</sub>)  
[pubchemlite.lcsb.uni.lu]
- 3. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]
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